4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-20-11-7-18-13(19-12(11)21-2)22-8-9-4-3-5-10(6-9)14(15,16)17/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWWBLSWOPTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trifluoromethylbenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the pyrimidine core reacts with 3-(trifluoromethyl)benzyl chloride in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-trifluoromethylated products.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Modifications
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Trifluoromethyl vs.
Methoxy vs. Amino/Ketone Groups: The 4,5-dimethoxy configuration may reduce polarity compared to the 6-amino-4(3H)-one analog, affecting solubility and membrane permeability.
Ring System Complexity: The tetrahydrobenzothieno-fused analog in demonstrates how expanded ring systems can introduce steric hindrance, possibly altering target selectivity .
Biological Activity
4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine (CAS: 339275-94-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C14H13F3N2O2S
- Molar Mass : 330.33 g/mol
- CAS Number : 339275-94-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Testing
In a comparative study of several pyrimidine derivatives, compound 16 (which includes the structure of this compound) exhibited potent anticancer activity. The results indicated IC50 values across different cell lines:
- MCF-7 (Breast Cancer) : 0.09 µM
- A549 (Lung Cancer) : 0.03 µM
- Colo-205 (Colon Cancer) : 0.01 µM
- A2780 (Ovarian Cancer) : 0.12 µM .
These findings suggest that this compound could serve as a lead in the development of novel anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidines have also been explored extensively. Research indicates that derivatives similar to this compound can significantly inhibit the expression of inflammatory markers such as COX-2 and iNOS.
Experimental Findings
In vitro studies using RAW264.7 macrophages showed that certain pyrimidine analogs reduced the mRNA expression levels of COX-2 and iNOS significantly more than traditional anti-inflammatory drugs like indomethacin . This suggests that compounds with similar structures may offer new therapeutic avenues for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been investigated against various microbial strains. Preliminary studies indicate that compounds within this class exhibit varying degrees of antibacterial and antifungal activities.
Microbial Testing Results
In tests against common pathogens such as E. coli, S. aureus, and C. albicans, derivatives similar to this compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL .
Summary Table of Biological Activities
| Activity Type | Tested Against | Notable Findings |
|---|---|---|
| Anticancer | MCF-7, A549, Colo-205, A2780 | IC50 values as low as 0.01 µM |
| Anti-inflammatory | RAW264.7 cells | Significant reduction in COX-2 and iNOS expression |
| Antimicrobial | E. coli, S. aureus, C. albicans | MIC range: 0.5 - 256 µg/mL |
Q & A
Basic: What are the established synthetic routes for 4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine?
Methodological Answer:
The synthesis typically involves:
- Cyclization of pyrimidine precursors under basic conditions (e.g., NaH in DMF) to form the core structure.
- Thioether linkage formation : Reaction of 3-(trifluoromethyl)benzyl thiol with halogenated pyrimidine intermediates (e.g., 4,5-dimethoxy-2-chloropyrimidine) using catalysts like CuI or Pd-based complexes .
- Temperature control : Reactions are often conducted at 60–80°C to avoid decomposition of the trifluoromethyl group .
- Purification via column chromatography or recrystallization in ethanol/water mixtures.
Basic: How is the structural integrity of this compound verified?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy, sulfanyl groups) and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangements of the trifluoromethylbenzyl and pyrimidine moieties, critical for understanding binding interactions .
Advanced: What strategies are used to identify biological targets of this compound?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) to detect competitive binding .
- Molecular docking : Computational modeling with software like AutoDock Vina predicts binding affinities to active sites (e.g., cytochrome P450 enzymes) .
- Surface plasmon resonance (SPR) : Quantifies real-time interactions with target proteins .
Advanced: How can contradictory activity data across studies be resolved?
Methodological Answer:
- Control for substituent effects : Compare analogues (e.g., nitro vs. trifluoromethyl groups) to isolate electronic contributions to activity .
- Replicate under standardized conditions : Use identical solvent systems (e.g., DMSO) and cell lines (e.g., HEK293) to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends in IC values or binding constants .
Advanced: How are reaction conditions optimized for high-yield synthesis?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution of the sulfanyl group .
- Catalyst selection : Transition metals (Pd/Cu) improve cross-coupling efficiency in thioether formation .
- DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time to maximize yield .
Advanced: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfanyl group .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl moiety .
- Stability assays : Monitor degradation via HPLC at regular intervals .
Advanced: How do structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent variation : Replace the 3-(trifluoromethyl)benzyl group with bromo or methoxy analogues to probe steric/electronic effects .
- Bioisosteric replacement : Swap the pyrimidine core with thieno[3,2-d]pyrimidine to enhance metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., methoxy groups) using QSAR models .
Advanced: What techniques elucidate enzyme-inhibitor interactions?
Methodological Answer:
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (e.g., interactions with kinase ATP pockets) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- Fluorescence quenching : Track conformational changes in enzymes upon inhibitor binding .
Basic: Which analytical methods quantify purity and degradation products?
Methodological Answer:
- HPLC-UV/ELSD : Quantify impurities using C18 columns and acetonitrile/water gradients .
- LC-MS/MS : Detect trace degradation products (e.g., oxidized sulfanyl groups) .
- TGA/DSC : Assess thermal stability and melting points .
Advanced: How are solubility limitations addressed for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
- Prodrug design : Introduce phosphate esters for improved bioavailability .
Advanced: What alternative synthetic routes reduce step count or hazardous waste?
Methodological Answer:
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 10 minutes vs. 24 hours) .
- Flow chemistry : Continuous processing minimizes intermediate purification .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
Advanced: How is in vivo efficacy evaluated preclinically?
Methodological Answer:
- Pharmacokinetics (PK) : Measure plasma half-life (t), C, and AUC in rodent models .
- Tumor xenograft models : Assess antitumor activity in nude mice with dose-response studies .
- Toxicology screening : Monitor liver/kidney function via ALT/AST and creatinine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
